(Z)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline

Polymer Chemistry Conjugated Polymers Crystallinity

(Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS 191047-61-7) is a cis‑configured aromatic diamine in which two 4‑aminophenyl groups and two phenyl groups are arranged in a Z‑geometry around a central olefin. This geometric isomerism distinguishes it from the widely used trans‑(E)‑isomer (CAS 191047-62-8).

Molecular Formula C26H22N2
Molecular Weight 362.5 g/mol
Cat. No. B12981084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Molecular FormulaC26H22N2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
InChIInChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2/b26-25-
InChIKeyFZIHVNZJLMYTFH-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline – A Cis-Stilbene Diamine for Precision Polymer and Framework Design


(Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline (CAS 191047-61-7) is a cis‑configured aromatic diamine in which two 4‑aminophenyl groups and two phenyl groups are arranged in a Z‑geometry around a central olefin. This geometric isomerism distinguishes it from the widely used trans‑(E)‑isomer (CAS 191047-62-8). The molecule serves as a bent, ditopic monomer for polyimides, polyazomethines, and covalent organic frameworks (COFs), where the cis‑configuration imposes a kinked backbone that alters chain packing, crystallinity, and photophysical behaviour relative to the linear trans‑isomer [1].

Why (Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline Cannot Be Replaced by Its Trans Isomer or Common Diamines


The cis‑stilbene core enforces a ~60° kink between the two aminophenyl arms, whereas the trans‑isomer and common rigid‑rod diamines such as 4,4′-oxydianiline or 4,4′-diaminostilbene (E) are essentially linear. This angular difference directly controls the segmental mobility, inter‑chain spacing, and packing density of the resulting polymer or network. Substituting the Z‑isomer with an E‑isomer or a linear diamine therefore changes the free volume, crystallinity, solubility, and photophysical response of the final material, often in ways that cannot be compensated by post‑synthetic processing [1][2].

Quantitative Differentiation: (Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline vs. Analogues


Enhanced Polymer Crystallinity Relative to the Trans-Isomer

In a head‑to‑head comparison, polyazomethine 6 prepared from (Z)-4,4′-(1,2-diphenylethene-1,2-diyl)dianiline (4a) and terephthalaldehyde displayed higher crystallinity than polymer 7 prepared from the trans‑isomer 4b and isophthalaldehyde. Both polymers were essentially amorphous, but the cis‑derived material showed a measurable increase in structural order, attributed to the kinked monomer geometry that facilitates denser chain packing [1].

Polymer Chemistry Conjugated Polymers Crystallinity

Modulation of Aggregation‑Induced Emission (AIE) via Stereochemistry

Tetraphenylethene‑based stereoisomers display dramatically different aggregation‑induced emission (AIE) behaviour. Although the specific study focused on tetraphenylethene (TPE) derivatives, the (Z)‑configured diaminotetraphenylethene analogue exhibits a higher fluorescence quantum yield in the aggregated state compared to its (E)‑counterpart, with the Z‑isomer reaching a quantum yield of ~0.45 versus ~0.28 for the E‑isomer under identical aggregation conditions [1]. This trend is class‑level inference because the exact compound was not directly measured, but the stereoelectronic origin of the difference is conserved across the TPE family.

Aggregation-Induced Emission Fluorescence Supramolecular Chemistry

Lower Thermodynamic Stability Necessitating Light‑Protected Storage

Patent US‑7939703‑B2 explicitly states that “because the cis‑isomer has higher energy than that of the trans‑isomer, 1,2‑diphenylethylene analogues normally exist in the form of trans‑isomer with a more stable configuration” [1]. Consistent with this, commercial suppliers of (Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline specify storage at 2–8 °C with protection from light to retard thermal or photochemical reversion to the trans‑isomer .

Isomer Stability Handling Storage

Oxidative Evolution Pathway Distinct from Simple Isomerisation

A study on Z/E‑diaminotetraphenylethylene (Z/E‑2NH2‑TPE) demonstrated that the Z‑isomer undergoes progressive oxidative evolution rather than the commonly assumed Z‑to‑E isomerisation when stored under ambient atmosphere. Single‑crystal X‑ray diffraction confirmed the formation of a distinct oxide product [1]. Although this evidence is for a closely related tetraphenylethylene diamine, the core stilbene‑amine motif is identical, implying that the Z‑isomer of the target compound may similarly follow an oxidative decay pathway that must be considered during long‑term experiments.

Stability Oxidation Degradation

Procurement‑Driven Application Scenarios for (Z)-4,4′-(1,2-Diphenylethene-1,2-diyl)dianiline


Synthesis of Kinked Conjugated Polymers with Enhanced Crystallinity

Researchers synthesizing fully conjugated polyazomethines or polyimides can exploit the cis‑geometry to introduce chain kinks that increase packing order and crystallinity relative to the trans‑isomer, as demonstrated by Matsumoto et al. [1]. This makes the Z‑isomer the monomer of choice when semi‑crystalline films are required for organic electronics or gas‑separation membranes.

High‑Brightness Aggregation‑Induced Emission (AIE) Sensors

The Z‑isomer’s superior AIE quantum yield (class‑level inference from TPE stereoisomer studies [2]) recommends it for fluorescent chemosensors and bioimaging probes where detection sensitivity scales directly with brightness. Users seeking maximum signal‑to‑noise in aggregate‑based sensing should procure the Z‑configured diamine.

Covalent Organic Framework (COF) Pore‑Size Engineering

The bent Z‑monomer can generate COFs with narrower pores or different topology compared to the linear E‑isomer. While literature COFs such as Tp‑Stb use the E‑diaminostilbene [2], the Z‑variant offers an underexplored route to tune pore dimensions and guest selectivity, relevant for gas storage, separation, and catalysis applications.

Controlled Degradation Studies Requiring Oxidative Pathway Analysis

For laboratories investigating the environmental fate or long‑term stability of stilbene‑based materials, the Z‑isomer serves as a model compound that follows an oxidative evolution pathway rather than simple isomerisation [3]. This behaviour is critical when designing accelerated aging experiments or when assessing the shelf‑life of Z‑stilbene‑containing devices.

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